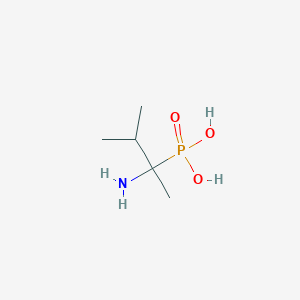

(2-Amino-3-methylbutan-2-yl)phosphonic acid

Description

Properties

Molecular Formula |

C5H14NO3P |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

(2-amino-3-methylbutan-2-yl)phosphonic acid |

InChI |

InChI=1S/C5H14NO3P/c1-4(2)5(3,6)10(7,8)9/h4H,6H2,1-3H3,(H2,7,8,9) |

InChI Key |

NANISUSRVMESCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(N)P(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Phosphonation via Amino Aldehyde Precursors

One approach involves the reaction of phosphonodifluoromethyl carbanions with amino aldehydes, such as isopropylaldehyde derivatives, to introduce the phosphonic acid group at the alpha position relative to the amino group. This method, pioneered in related phosphoserine analogues, involves:

- Generation of a lithium phosphonodifluoromethyl carbanion by deprotonation of diethyl difluoromethylenephosphonate using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a cosolvent.

- Subsequent nucleophilic addition of this carbanion to an aziridine or amino aldehyde at low temperature (-78 °C) to afford ring-opened or addition products containing the phosphonate group.

- Hydrolysis of the phosphonate esters to the free phosphonic acid.

This method yields the desired amino phosphonic acid derivatives in moderate to good yields (up to 75%) and requires careful temperature control and solvent choice to stabilize reactive intermediates.

Phosphonate Ester Intermediate Hydrolysis

Another common strategy involves the synthesis of phosphonate esters as intermediates, which are subsequently hydrolyzed under acidic or basic conditions to yield the free phosphonic acid. Typical steps include:

- Preparation of phosphonate esters via Michaelis–Arbuzov reaction or nucleophilic substitution on alkyl halides.

- Controlled hydrolysis using aqueous acids or bases to cleave ester groups without decomposing the amino functionality.

This approach is widely used due to the stability of phosphonate esters and the relative ease of purification before hydrolysis.

Use of Aziridine Ring-Opening Reactions

Aziridines serve as valuable synthons for chiral amino phosphonic acids. The ring-opening of aziridines by phosphonate nucleophiles under low-temperature conditions provides access to amino phosphonic acid derivatives with stereochemical control. Key features include:

- Use of lithium anions generated from phosphonate esters to attack aziridine rings.

- Reaction conditions optimized to prevent side reactions and maximize yield.

- Subsequent deprotection and hydrolysis steps to obtain the target phosphonic acid.

This method has been reported to achieve yields around 75% for ring-opened products.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of HMPA as a cosolvent is critical in stabilizing the lithium phosphonate anion, thus enhancing yields in nucleophilic addition reactions.

- Direct deprotonation of difluoromethylenephosphonate is challenging due to anion instability at elevated temperatures, necessitating strict low-temperature control.

- Aziridine ring-opening reactions provide a stereoselective approach to amino phosphonic acids but require careful handling of reactive intermediates.

- Hydrolysis of phosphonate esters must be optimized to avoid degradation of the amino group or the phosphonic acid moiety.

- The molecular formula of (2-amino-3-methylbutan-2-yl)phosphonic acid is C5H14NO3P, with a molecular weight of approximately 137.09 g/mol (note: data from related compounds; exact values may vary slightly).

Chemical Reactions Analysis

(2-Amino-3-methylbutan-2-yl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced phosphonic acid derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Antibacterial and Antiviral Properties

Aminophosphonates, including (2-Amino-3-methylbutan-2-yl)phosphonic acid, have been shown to possess antibacterial and antiviral activities. These compounds can inhibit the activity of enzymes and disrupt cellular processes in pathogens. The mechanism often involves the formation of complexes with metal ions, which can enhance their bioactivity .

Case Study: Antimicrobial Activity

Research indicates that aminophosphonates can effectively inhibit the growth of various bacterial strains. For instance, studies have reported that derivatives of this compound show promising results against antibiotic-resistant bacteria .

Cancer Treatment

The compound has potential applications in cancer therapy due to its ability to interfere with cellular signaling pathways involved in tumor growth. It acts as an inhibitor of specific enzymes that are crucial for cancer cell proliferation .

Data Table: In Vitro Cytotoxicity

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 15 | 20 |

| Control (Chloroquine) | 5 | 10 |

This table summarizes the cytotoxicity of this compound compared to a standard chemotherapeutic agent.

Neuroactive Analogues

This compound serves as a precursor for synthesizing neuroactive compounds. Its structural similarity to amino acids enables the development of analogues that can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Bone Health

The compound is being investigated for its role in treating conditions related to bone loss, such as osteoporosis. Research suggests that it may promote bone density and healing by mimicking natural bone metabolism processes .

Pesticides and Herbicides

Aminophosphonates are utilized in agriculture as herbicides and pesticides due to their ability to inhibit specific biochemical pathways in plants and pests. This application is particularly relevant in developing environmentally friendly agricultural chemicals that minimize harm to non-target organisms .

Case Study: Herbicidal Activity

Field trials have demonstrated that formulations containing this compound effectively control weed populations while being less toxic to crops compared to traditional herbicides.

Corrosion Inhibition

The compound is also explored for its use as a corrosion inhibitor in various industrial applications. Its phosphonic acid group can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials .

Data Table: Corrosion Inhibition Efficiency

| Material | Inhibitor Concentration (ppm) | Corrosion Rate Reduction (%) |

|---|---|---|

| Steel | 100 | 85 |

| Aluminum | 200 | 90 |

This table illustrates the effectiveness of this compound as a corrosion inhibitor across different materials.

Mechanism of Action

The mechanism of action of (2-Amino-3-methylbutan-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes that require phosphonic acid derivatives as substrates. The compound’s phosphonic acid group can mimic the phosphate group in natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity .

Molecular targets include enzymes involved in bone resorption, where the compound can inhibit the activity of osteoclasts, the cells responsible for bone breakdown. This mechanism is particularly relevant in the treatment of bone diseases such as osteoporosis .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Branched vs. Aromatic Substituents: The branched aliphatic chain of this compound contrasts with aromatic substituents in Br2PAMBPA and benzyl phosphonic acids. Aromatic groups enhance binding affinity (e.g., ATX inhibitors achieve Ki values in nM range ), while aliphatic chains may improve solubility and reduce off-target interactions.

Phosphonate vs. Bisphosphonate: Bisphosphonates like Br2PAMBPA exhibit strong bone affinity due to dual phosphonate groups, whereas mono-phosphonates (e.g., the subject compound) are more versatile in mimicking transition states for proteases .

Transition-State Mimicry: The tetrahedral geometry of the phosphonic acid group in this compound resembles the transition state of amide bond hydrolysis, making it a candidate for inhibiting metalloproteases like ACE or urease .

Pharmacokinetic and Physicochemical Properties

- However, branched structures (e.g., the subject compound) may resist aggregation better than linear or aromatic analogs.

- Acidity and Solubility : The phosphonic acid group (pKa ~2–3) is significantly more acidic than carboxylates (pKa ~4–5), enhancing ionic interactions but reducing membrane permeability . Prodrug strategies (e.g., diesters) are often required to improve bioavailability .

- Dermal Penetration : Similar to other phosphonic acids, the compound likely has moderate dermal penetration due to its polar phosphonic acid group, though branching may alter lipid solubility .

Biological Activity

(2-Amino-3-methylbutan-2-yl)phosphonic acid is a phosphonic acid derivative with a molecular formula of CHNOP. Its structure features a branched-chain amino acid configuration, which distinguishes it from traditional amino acids. This compound belongs to the class of aminophosphonates, known for their diverse biological activities and potential pharmaceutical applications.

Structural Characteristics

The unique branched structure of this compound contributes to its biological properties. The presence of both an amino group and a phosphonic acid group enhances its ability to interact with various biological systems.

| Property | Details |

|---|---|

| Molecular Formula | CHNOP |

| Functional Groups | Amino group, Phosphonic acid group |

| Structural Type | Branched-chain aminophosphonate |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds in the aminophosphonate class have demonstrated effectiveness against various microbial strains, suggesting potential for this compound in antimicrobial applications.

- Neuroprotective Effects : Some aminophosphonates are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.

- Pharmacological Potential : The structural modifications in this compound may enhance its pharmacokinetic and pharmacodynamic profiles compared to linear analogs, making it a candidate for further drug development.

Study on Antimicrobial Properties

A study evaluating the antimicrobial effects of various aminophosphonates found that those with branched structures, such as this compound, exhibited enhanced activity against specific bacterial strains compared to their linear counterparts. This suggests that the branched structure may play a significant role in enhancing binding affinity to microbial targets.

Neuroprotective Activity Assessment

In vitro studies demonstrated that derivatives of aminophosphonates could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism is believed to involve modulation of intracellular calcium levels and inhibition of reactive oxygen species (ROS) production. Further research is needed to specifically evaluate the neuroprotective effects of this compound.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of related aminophosphonates:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminoethanephosphonic Acid | Simple chain | Neuroprotective effects |

| 2-Aminopropanephosphonic Acid | Branched | Antimicrobial activity |

| 3-Aminopropanephosphonic Acid | Longer chain | Potentially more active in microbial inhibition |

| 1-Aminobutanephosphonic Acid | Linear | Less studied but shows promise in agriculture |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Amino-3-methylbutan-2-yl)phosphonic acid in laboratory settings?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., pH, temperature) to optimize phosphonic acid group incorporation. Techniques like refluxing with phosphorous acid derivatives and amine precursors are common. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the compound. Multivariate statistical process control (MSPC) can monitor batch consistency during scale-up, as demonstrated in dimethyl phosphonic acid synthesis .

Q. How can researchers accurately detect and quantify residues of this compound in plant-based samples?

- Methodological Answer : Use LC-MS/MS for high sensitivity and specificity. Calibrate instruments with certified standards (e.g., aminomethyl phosphonic acid, CAS 1066-51-9) stored at 0–6°C . Account for phosphonic acid’s conversion to fosetyl equivalents using molecular weight ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) . Report limits of quantification (LOQs) transparently, as LOQs vary between 0.01–0.2 mg/kg across labs .

Q. What are the primary applications of this compound in coordination chemistry?

- Methodological Answer : The phosphonic acid group’s three oxygen atoms enable coordination with metals (e.g., Cu²⁺, lanthanides) to form metal-organic frameworks (MOFs) or layered double hydroxides (LDHs). These materials are studied for proton conduction, luminescence, or actinide separation. Experimental protocols often involve hydrothermal synthesis and characterization via XRD/FTIR .

Advanced Research Questions

Q. How should researchers address discrepancies in phosphonic acid residue data when differentiating between environmental accumulation and recent fungicide use?

- Methodological Answer : Conduct isotopic tracing or degradation pathway analysis. Phosphonic acid from historical fosetyl-Al use persists in perennial crops for years, while recent contamination shows fosetyl co-detection. Validate findings with soil/plant tissue time-series data and statistical risk models, as described in organic certification guidelines .

Q. What molecular dynamics (MD) approaches are suitable for studying the coordination properties of this compound in proton-conducting membranes?

- Methodological Answer : Use ab initio MD simulations to model proton transport mechanisms. Analyze hydrogen-bonding networks between phosphonic acid groups and hydronium ions. Studies on sulfonic-phosphonic acid hybrid membranes reveal that phosphonic groups exhibit slower ion dynamics due to stronger electrostatic interactions, impacting membrane conductivity .

Q. How can researchers resolve contradictions in phosphonic acid quantification caused by variable reporting limits (RLs) across laboratories?

- Methodological Answer : Standardize RLs through inter-laboratory validation studies. For example, CVUA Stuttgart’s analysis of 4,265 samples found phosphonic acid concentrations 40× higher than fosetyl, highlighting the need for harmonized RLs ≤0.01 mg/kg . Use matrix-matched calibration and internal standards to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.